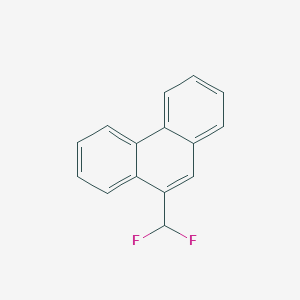

9-(Difluoromethyl)phenanthrene

Description

BenchChem offers high-quality 9-(Difluoromethyl)phenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(Difluoromethyl)phenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-(difluoromethyl)phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2/c16-15(17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDIZQVBSLSBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701305579 | |

| Record name | 9-(Difluoromethyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-18-5 | |

| Record name | 9-(Difluoromethyl)phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-(Difluoromethyl)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701305579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

9-(Difluoromethyl)phenanthrene chemical structure and properties

Part 1: Chemical Identity & Structural Logic

9-(Difluoromethyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative functionalized with a difluoromethyl (-CF₂H) group at the C9 position. This specific regioisomer is of significant interest in medicinal chemistry and materials science due to the unique "lipophilic hydrogen bond donor" character of the -CF₂H moiety, which acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while significantly altering metabolic stability.[1]

Chemical Data Matrix

| Property | Specification |

| IUPAC Name | 9-(Difluoromethyl)phenanthrene |

| CAS Registry Number | 1186195-18-5 |

| Molecular Formula | C₁₅H₁₀F₂ |

| Molecular Weight | 228.24 g/mol |

| Smiles String | FC(F)(c1cc2ccccc2c3ccccc13) |

| Key Functional Group | Difluoromethyl (-CF₂H) |

| Core Scaffold | Phenanthrene (Tricyclic aromatic) |

Structural Analysis: The C9 Reactivity Hotspot

The phenanthrene nucleus is not uniformly reactive. The C9-C10 bond possesses significant double-bond character (bond order ~1.7), making it the most kinetically active site for electrophilic and radical attacks.

-

Regioselectivity: Functionalization naturally favors the C9 position due to the stability of the intermediate Wheland complex (sigma complex), which maintains the aromaticity of the two flanking benzene rings (biphenyl-like stabilization).

-

Electronic Modulation: The -CF₂H group is a weak electron-withdrawing group (EWG) via induction (

) but, unlike the trifluoromethyl (-CF₃) group, it retains a hydrogen atom capable of acting as a weak hydrogen bond donor (HBD). This duality allows it to modulate the electron density of the phenanthrene

Part 2: Synthesis Methodologies

Standard synthesis relies on two primary strategies: Direct C-H Functionalization (Modern) and Functional Group Interconversion (Classic).

Strategy A: Radical C-H Difluoromethylation (Photocatalytic)

This approach is preferred for late-stage functionalization due to its atom economy and operational simplicity. It utilizes the innate reactivity of the C9 position.

-

Mechanism: A difluoromethyl radical (

) is generated via oxidative quenching of a photocatalyst. This electrophilic radical adds selectively to the electron-rich C9 position of phenanthrene. -

Reagents:

Protocol 1: Radical Difluoromethylation

-

Setup: Charge a reaction vessel with Phenanthrene (1.0 equiv), Zn(SO₂CF₂H)₂ (3.0 equiv), and TFA (1.0 equiv) in DCM/H₂O (2:1).

-

Initiation: Add TBHP (70% aq., 5.0 equiv) dropwise at 0°C.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The biphasic mixture ensures the solubility of both the organic arene and the inorganic sulfinate salt.

-

Workup: Quench with sat. NaHCO₃. Extract with DCM. The organic layer is dried over Na₂SO₄.[12]

-

Purification: Silica gel column chromatography (Hexanes/EtOAc gradient). The C9 isomer is typically the major product (>90% regioselectivity).

Strategy B: Deoxyfluorination of 9-Phenanthrenecarboxaldehyde

This is the classical, highly reliable route when the aldehyde precursor is available.

-

Mechanism: Nucleophilic fluorination where the carbonyl oxygen is activated and displaced by fluoride.

-

Reagents: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Protocol 2: Deoxyfluorination

-

Precursor: Dissolve 9-phenanthrenecarboxaldehyde (1.0 equiv) in anhydrous DCM under N₂ atmosphere.

-

Addition: Cool to -78°C. Add DAST (1.5 equiv) dropwise. Caution: DAST can be explosive at high temperatures; maintain strict thermal control.

-

Progression: Allow to warm to room temperature slowly over 4 hours.

-

Quench: Pour cautiously into sat. NaHCO₃/ice mixture. Gas evolution (CO₂) will occur.

-

Isolation: Extract with DCM, dry, and concentrate. Yields are typically high (80-95%).

Synthesis Workflow Diagram

Figure 1: Dual synthetic pathways for 9-(Difluoromethyl)phenanthrene targeting the C9 position.

Part 3: Physicochemical Properties & Applications

The "Lipophilic Hydrogen Bond Donor" Effect

The -CF₂H group is unique because the fluorine atoms withdraw electron density, polarizing the C-H bond. This makes the proton significantly more acidic (pKa ~ 32) than a methyl proton, allowing it to act as a hydrogen bond donor.

| Property | -CH₃ (Methyl) | -CF₂H (Difluoromethyl) | -CF₃ (Trifluoromethyl) | Impact on Phenanthrene |

| H-Bond Donor Ability | None | Weak-Moderate | None | Enables binding to protein pockets (e.g., carbonyls). |

| Lipophilicity ( | 0.56 | 0.65 | 0.88 | Increases membrane permeability without excessive hydrophobicity. |

| Metabolic Stability | Low (Oxidation prone) | High | Very High | Blocks metabolic soft spots (C9 oxidation). |

Applications in Drug Discovery

In medicinal chemistry, 9-(difluoromethyl)phenanthrene serves as a scaffold to study bioisosterism .

-

Metabolic Blocking: The C9 position of phenanthrene is metabolically vulnerable to cytochrome P450 oxidation (forming the 9,10-epoxide or 9-phenol). Substitution with -CF₂H blocks this degradation pathway, extending half-life (

). -

Bioisostere for Phenols: The -CF₂H group mimics the H-bonding capability of a phenol (-OH) or thiol (-SH) but is far more lipophilic. This is critical for CNS-active drugs where crossing the blood-brain barrier (BBB) is required.

Materials Science: Crystal Engineering

The C-H···F and C-H···O interactions driven by the polarized -CF₂H group influence crystal packing. Unlike the perfluorinated analogs which often segregate, the -CF₂H group promotes unique herring-bone packing motifs through weak hydrogen bonding, potentially enhancing charge transport properties in organic semiconductors.

Part 4: References

-

Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinolines with difluoromethyl radicals." Nature, 492(7427), 95-99. Link(Foundational method for radical difluoromethylation of heteroarenes/arenes).

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[13] Link(Definitive source on CF2H physicochemical properties).

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578. Link(Primary reference for DAST deoxyfluorination).

-

Manchester Organics. "9-(Difluoromethyl)phenanthrene Product Specification." Catalog Number W15204.[3] Link(Commercial verification of CAS 1186195-18-5).

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880. Link(Contextualizes the utility of the CF2H group in drug design).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Synthetic, crystallographic, computational, and biological studies of 1,4-difluorobenzo[c]phenanthrene and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. espublisher.com [espublisher.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. 9-Bromophenanthrene synthesis - chemicalbook [chemicalbook.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Exploring the chemical dynamics of phenanthrene (C14H10) formation via the bimolecular gas-phase reaction of the phenylethynyl radical (C6H5CC) with benzene (C6H6) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

9-(Difluoromethyl)phenanthrene CAS number and molecular weight

High-Fidelity Synthesis, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

9-(Difluoromethyl)phenanthrene is a specialized organofluorine building block utilized in advanced medicinal chemistry and materials science.[1][2] It serves as a critical probe for investigating the difluoromethyl (CF₂H) group as a bioisostere for hydroxyl (-OH) and thiol (-SH) moieties, offering modulated lipophilicity (LogP) and enhanced metabolic stability compared to non-fluorinated analogues.[1][2]

This guide provides a rigorous technical analysis of the compound, focusing on its synthesis via deoxofluorination and direct C-H functionalization, grounded in the unique electronic landscape of the phenanthrene "K-region."[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Parameter | Data |

| Compound Name | 9-(Difluoromethyl)phenanthrene |

| CAS Number | 1186195-18-5 |

| Molecular Formula | C₁₅H₁₀F₂ |

| Molecular Weight | 228.24 g/mol |

| Physical State | Solid (Off-white to pale yellow crystalline powder) |

| Solubility | Soluble in DCM, CHCl₃, THF; Insoluble in water |

| Key Structural Feature | CF₂H group at the C9 "K-region" position |

Structural Logic: The C9 Reactivity Hub

To understand the synthesis of this molecule, one must first master the electronic bias of the phenanthrene core.[1] Unlike benzene (where all bonds are equal) or naphthalene, phenanthrene exhibits distinct bond fixation .[1]

-

The K-Region (C9–C10 Bond): The bond between carbons 9 and 10 possesses significant double-bond character (shorter bond length: ~1.34 Å vs ~1.40 Å for benzene).[1][2]

-

Reactivity Implication: This position is the kinetic trap for both electrophilic and radical attacks.[1] Functionalizing C9 does not disrupt the aromatic sextets of the two flanking benzene rings, making it energetically favorable.

Visualization: Electronic Reactivity Flow

The following diagram illustrates the mechanistic pathways prioritizing the C9 position for difluoromethylation.

Figure 1: Logical flow of reactivity demonstrating why the C9 position is the thermodynamic and kinetic preference for functionalization.[1][2]

Experimental Protocols

Two distinct methodologies are presented. Protocol A is the industry-standard "Deoxofluorination" (highest reliability).[1][2] Protocol B is the "Direct C-H Functionalization" (atom economy/research focus).[1]

Protocol A: Deoxofluorination of 9-Phenanthraldehyde (Recommended)

This route uses commercially available 9-phenanthraldehyde and a nucleophilic fluorinating agent.[1][2] It is preferred for scale-up due to high yields and clean conversion.[1][2]

Reagents:

-

Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) [Safer than DAST][1][2]

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (N₂).

-

Dissolution: Charge 9-phenanthraldehyde (1.0 eq, 5 mmol) and anhydrous DCM (25 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dropwise add Deoxo-Fluor® (1.5 eq, 7.5 mmol) via syringe over 10 minutes. Caution: Exothermic.[1][2]

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (Rf ~0.[1]4) should disappear, replaced by the less polar difluoromethyl product (Rf ~0.7).[1]

-

Quench (Critical): Cool back to 0°C. Slowly add saturated aqueous NaHCO₃. Warning: Vigorous CO₂ evolution.[1][2]

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) yields 9-(difluoromethyl)phenanthrene as a white solid.[1]

Protocol B: Radical C-H Difluoromethylation

This advanced method installs the CF₂H group directly onto the phenanthrene core, utilizing the high reactivity of the C9 position.

Reagents:

Mechanism: The reaction proceeds via the generation of a [1]•CF₂H radical from the sulfinate salt.[1] This electrophilic radical rapidly adds to the electron-rich C9 position of phenanthrene.[1] The resulting intermediate is oxidized and deprotonated to restore aromaticity.[1]

Medicinal Chemistry Applications

The 9-(difluoromethyl)phenanthrene motif is not merely a structural curiosity; it represents a strategic design element in drug discovery.[1][2]

The Lipophilic Hydrogen Bond Donor

The CF₂H group is a "lipophilic bioisostere" of the hydroxyl (-OH) and thiol (-SH) groups.[1][2]

-

H-Bonding: The C-H bond in CF₂H is polarized by the two fluorine atoms, making the proton acidic enough to act as a weak hydrogen bond donor.[1]

-

Lipophilicity: Unlike -OH (which lowers LogP), CF₂H increases lipophilicity, improving membrane permeability.[1][2]

-

Metabolic Block: The C9 position of phenanthrene is a primary site for metabolic oxidation (P450 epoxidation).[1] Substitution with CF₂H blocks this "soft spot," extending the half-life (

) of the scaffold.[1]

Comparative Properties Table

| Property | -CH₃ (Methyl) | -CF₂H (Difluoromethyl) | -OH (Hydroxyl) |

| H-Bond Donor | No | Weak | Strong |

| Lipophilicity | High | Moderate-High | Low |

| Metabolic Stability | Low (Benzylic oxidation) | High | Variable (Glucuronidation) |

Safety & Handling

-

Fluorinating Agents: Deoxo-Fluor and DAST can release HF upon contact with moisture.[1][2] All glassware must be dry.[1] Perform quenches slowly at low temperature.

-

Phenanthrenes: Polycyclic aromatic hydrocarbons (PAHs) are generally treated as potential carcinogens/mutagens.[1] Use full PPE (gloves, goggles, fume hood).[1]

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[1] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. [Link][1][2]

-

Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ...[1] & Baran, P. S. (2012).[1][10] Practical and innate carbon–hydrogen functionalization of heterocycles. Nature. [Link][1][2]

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link][1][2]

Sources

- 1. Phenanthrene - Wikipedia [en.wikipedia.org]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. espublisher.com [espublisher.com]

- 6. Polynuclear Hydrocarbons: Synthesis and Reactions | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

Engineering Lipophilicity: The Difluoromethyl Group in Phenanthrene Scaffolds

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradox

In the optimization of phenanthrene-based therapeutics—such as phenanthroindolizidine alkaloids (e.g., tylophorine) or phenanthrene-based polymer precursors—medicinal chemists often face a dichotomy. The phenanthrene scaffold is inherently lipophilic and planar, leading to poor aqueous solubility and issues with "brick-dust" crystal packing. Conversely, introducing polar groups (hydroxyls, amines) to fix solubility often cripples membrane permeability or introduces rapid metabolic clearance via glucuronidation.

This guide details the strategic application of the difluoromethyl group (

Physicochemical Rationale: Why ?

The efficacy of

The Bioisosteric Triad

In phenanthrene medicinal chemistry,

| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |

| H-Bond Donor | No | No | Strong (A ≈ 0.[1]60) | Weak/Moderate (A ≈ 0.15) |

| Lipophilicity | High | Very High | Low (Polar) | High (Lipophilic) |

| Metabolic Fate | Oxidation (benzylic) | Stable | Glucuronidation | Stable (blocks oxidation) |

| Electronic Effect | Weak Donor ( | Strong Withdrawer ( | Donor ( | Withdrawer ( |

Mechanism of Action: The Polarized C-H Bond

The fluorine atoms in

Visualization: Bioisosteric Relationships

The following diagram illustrates the functional relationship between these groups in the context of drug design.

Figure 1: The

Synthetic Strategies for Phenanthrenes

Functionalizing the phenanthrene core is challenging due to the differing reactivity of the "K-region" (C9-C10 bond) versus the outer rings. We prioritize two methodologies: Innate Radical C-H Functionalization (for late-stage modification) and Deoxyfluorination (for scaffold construction).

Method A: Radical C-H Difluoromethylation (Late-Stage)

This is the preferred method for diversifying existing phenanthrene alkaloids. It utilizes zinc difluoromethanesulfinate (DFMS, "Baran's Reagent"), which releases

-

Target Sites: Electron-deficient positions or sites activated by heteroatoms (e.g., if the phenanthrene is fused to a pyridine/quinoline ring).

-

Mechanism: Minisci-type radical substitution.

-

Reagents:

, TBHP (oxidant), TFA (acid).

Method B: Deoxyfluorination of Aldehydes

If a formyl-phenanthrene precursor is available (e.g., via Vilsmeier-Haack formylation), this method provides regioselective control.

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

-

Transformation:

.

Experimental Protocols

Protocol 4.1: Innate C-H Difluoromethylation of Phenanthrene Derivatives

Based on the methodology established by Baran and co-workers.

Objective: Install a

Materials:

-

Substrate: Phenanthrene derivative (1.0 equiv, e.g., 0.5 mmol)

-

Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

-

Solvent: Dichloromethane (DCM) / Water (2.5:1 biphasic mixture)

-

Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating heteroatoms to activate the ring.

Step-by-Step Workflow:

-

Setup: In a 20 mL vial equipped with a magnetic stir bar, dissolve the phenanthrene substrate (0.5 mmol) in DCM (2.5 mL).

-

Addition: Add water (1.0 mL) followed by DFMS (440 mg, 1.5 mmol).

-

Activation: Add TFA (38 µL, 0.5 mmol) to the biphasic mixture.

-

Initiation: Add TBHP (70% aq., ~340 µL) dropwise at

(ice bath). -

Reaction: Allow the mixture to warm to room temperature and stir vigorously (1000 rpm) for 12–24 hours. The biphasic nature requires high shear mixing.

-

Monitoring: Check reaction progress via LC-MS. Look for the

mass shift (addition of -

Workup: Quench with saturated

(slow addition). Extract with DCM ( -

Purification: Concentrate in vacuo and purify via silica gel flash chromatography. Note: Difluoromethylated products are often less polar than the parent if replacing an H-bond acceptor, but more polar than the parent hydrocarbon.

Protocol 4.2: Deoxyfluorination (Aldehyde to Difluoromethyl)

Standard protocol for site-specific installation.

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add phenanthrene-9-carbaldehyde (1.0 equiv) and anhydrous DCM (

). -

Reagent Addition: Cool to

. Add DAST (Diethylaminosulfur trifluoride) (1.5–2.0 equiv) dropwise via syringe. Caution: DAST reacts violently with water. -

Reaction: Stir at

for 30 mins, then warm to RT overnight. -

Quench: Pour reaction mixture slowly into a beaker of saturated

and ice. Do not add water to the reaction flask. -

Extraction: Extract with DCM, wash with brine, dry, and concentrate.

Mechanistic Visualization: Radical Pathway

The following diagram details the radical mechanism (Protocol 4.1), highlighting the role of the sulfinate reagent in generating the reactive electrophilic radical.

Figure 2: The mechanistic pathway for innate C-H difluoromethylation. The electrophilic

References

-

Zafrani, Y., et al. (2017).[3] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4] [Link]

-

Fujiwara, Y., et al. (2012). Practical C–H functionalization of quinolines with boronic acids. Nature, 492, 95–99. (Foundational work on innate C-H functionalization relevant to fused rings). [Link]

-

O’Hara, F., et al. (2013). A Simple, Scalable, and General Method for the Radical Difluoromethylation of Heteroarenes. Journal of the American Chemical Society, 135(32), 12122–12134. (The "Baran Reagent" protocol). [Link]

-

Xing, L., et al. (2015).[3] Fluorine in Drug Design: A Case Study with Fluoroanisoles. ChemMedChem, 10(4), 715-726. (Comparison of

vs -

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Thermodynamic Stability of Benzylic Difluoromethyl Groups

This guide synthesizes the thermodynamic and kinetic profiles of benzylic difluoromethyl (

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary: The "Goldilocks" Bioisostere

The benzylic difluoromethyl group (

Key Stability Characteristics:

-

Radical Stability (Oxidative): High resistance to P450-mediated Hydrogen Atom Transfer (HAT) due to increased C-H Bond Dissociation Energy (BDE).

-

Chemical Instability (Base): Kinetic vulnerability to base-mediated defluorination via E1cB-like pathways.

-

H-Bonding: Acts as a specific hydrogen bond donor (HBD), unlike

.

Physicochemical Foundation

To predict stability, one must first understand the electronic architecture of the

The Anomeric Effect and Bond Polarization

The stability of the

-

Consequence 1 (Bond Strengthening): This interaction shortens and strengthens the C-F bonds (BDE ~116 kcal/mol), making them thermodynamically robust against homolytic cleavage.

-

Consequence 2 (Acidity): The high electronegativity of the two fluorine atoms polarizes the C-H bond, rendering the proton significantly more acidic than a benzylic methyl proton.

Comparative Data Profile

The following table contrasts the

| Property | Methyl ( | Difluoromethyl ( | Trifluoromethyl ( |

| Hammett | -0.17 | 0.32 | 0.54 |

| Lipophilicity ( | 0.56 | 0.17 - 0.50 | 0.88 |

| H-Bond Donor ( | ~0.0 | ~0.10 - 0.15 | 0.0 |

| Benzylic C-H BDE | ~89.7 kcal/mol | >96 kcal/mol (Est.) | N/A |

| Metabolic Fate | Rapid Oxidation | Slow Oxidation | Inert |

Note: The H-bond acidity (

) ofis comparable to thiophenol ( ), allowing it to function as a "lipophilic hydrogen bond donor."

The Instability Vector: Base-Induced Defluorination

While thermodynamically stable to oxidation, the "Achilles' heel" of the benzylic

Mechanism of Decomposition

The decomposition does not proceed via direct

-

Deprotonation: A base removes the acidic benzylic proton, forming a difluorobenzyl carbanion.

-

Fluoride Elimination: The carbanion ejects a fluoride ion (

) to form a transient, highly reactive quinone methide species (specifically a difluoro-quinone methide analog). -

Hydrolysis/Trapping: The intermediate is rapidly quenched by water or nucleophiles, leading to an aldehyde or carboxylic acid.

Pathway Visualization

The following diagram illustrates the critical failure mode of

Figure 1: The E1cB-like decomposition pathway of benzylic difluoromethyl groups under basic conditions.

Metabolic Stability & Drug Design

In a biological context, the thermodynamic stability of the C-H bond translates directly to metabolic clearance rates.

Resistance to Cytochrome P450

Cytochrome P450 enzymes typically initiate metabolism via Hydrogen Atom Transfer (HAT) from benzylic positions.

-

The Barrier: The C-H bond in

is stronger than in -

The Outcome:

acts as a "metabolic brake," significantly slowing clearance compared to methyl analogs while maintaining a similar steric profile.

Decision Logic for Substitution

Use the following logic flow to determine when to deploy

Figure 2: Strategic decision tree for fluorinated benzylic substitution.

Experimental Protocols

Synthesis: Avoiding Defluorination

When synthesizing

-

Risk: Upon workup, neutralizing with strong base (e.g., NaOH) can trigger the decomposition pathway described in Section 3.

-

Protocol Adjustment: Quench DAST reactions by pouring slowly into saturated

(weak base) at 0°C. Avoid strong hydroxide bases during workup.

Self-Validating Stability Assay (Microsomal)

To verify the metabolic stability of a

Protocol Steps:

-

Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).

-

Control Arm (Chemical Stability): Incubate without NADPH cofactor for 60 mins at 37°C.

-

Validation: If >5% loss is observed here, the compound is chemically unstable (likely hydrolysis), not metabolically labile.

-

-

Test Arm (Metabolic Stability): Incubate with NADPH and Liver Microsomes (1 mg/mL protein).

-

Analysis: Quench with acetonitrile at t=0, 15, 30, 60 min. Analyze via LC-MS/MS.

-

Metabolite Tracking: Specifically monitor for the transition of

(

References

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Erickson, J. A., et al. (2010). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

-

Hu, J., et al. (2015). "The Chemistry of the Difluoromethyl Group." Chemical Reviews. Link

-

Xing, L., et al. (2015).[1] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem. Link

Sources

Electronic Modulation of the Phenanthrene Core: A Technical Guide to 9-Substituted Derivatives

Executive Summary

This technical guide provides a comprehensive analysis of the electronic properties of 9-substituted phenanthrene derivatives. Unlike linear acenes (e.g., anthracene), phenanthrene possesses a "kinked" structure that imparts higher stability and a wider band gap.[1] The C9 and C10 positions exhibit significant double-bond character (alkene-like reactivity), making the C9 position the most effective site for electronic tuning without disrupting the aromaticity of the flanking benzene rings. This guide details the mechanistic impact of substituents, experimental protocols for electronic characterization, and applications in organic electronics and drug discovery.

Electronic Structure Fundamentals: The C9 "Tuning Knob"

The phenanthrene molecule (

The Reactive K-Region

-

Bond Order: The C9-C10 bond has the highest bond order in the molecule. In chemical terms, it behaves more like an isolated olefin than an aromatic bond.[1]

-

Electronic Susceptibility: Because the frontier molecular orbitals (FMOs)—specifically the HOMO and LUMO—have significant coefficients at the 9 and 10 positions, substitution at C9 exerts a direct and potent influence on the molecule's redox potentials and optical band gap.

Impact of Substituents at C9

The electronic properties of phenanthrene can be fine-tuned by attaching Electron-Withdrawing Groups (EWGs) or Electron-Donating Groups (EDGs) at the 9-position.[1]

Electron-Withdrawing Groups (EWG)

Substituents such as Cyano (-CN), Aldehyde (-CHO), and Halogens (-Br, -Cl) at the C9 position generally stabilize the LUMO energy level.[1]

-

Mechanism: Inductive (

) and mesomeric ( -

Effect: Reduces the HOMO-LUMO gap (

).[1][2] -

Application: Materials with 9-CN or 9,10-dicyano substitution often exhibit high electron affinity, making them suitable as electron-transporting or hole-blocking layers in OLEDs.[1]

Electron-Donating Groups (EDG)

Substituents such as Hydroxyl (-OH), Methoxy (-OMe), and Amino (-NR2) groups.[1]

-

Mechanism: Lone pair donation (

effect) raises the HOMO energy level. -

Effect: Can lead to a red-shift in emission/absorption spectra.[1][3]

-

Specific Case (9-Phenanthrol): The presence of the -OH group at C9 not only alters electronics but introduces H-bonding capability, crucial for its biological activity as a TRPM4 channel inhibitor.[1]

Steric Modifiers (Aryl Groups)

Substitution with bulky groups like Phenyl (-Ph) at C9.[1]

-

Conformational Twist: Steric hindrance between the C9-phenyl ring and the C1/C8 hydrogens forces the substituent to rotate out of plane (dihedral angle ~60–90°).

-

Electronic Decoupling: This twist limits

-conjugation extension but prevents -

Result: High fluorescence quantum yields in the solid state (suppression of aggregation-caused quenching), ideal for blue OLED emitters .[1]

Table 1: Comparative Electronic Trends of 9-Substituted Phenanthrenes[1][4]

| Substituent (R) | Electronic Effect | HOMO Shift | LUMO Shift | Band Gap ( | Primary Application |

| -H (Parent) | Reference | - | - | ~4.0 eV | Scaffolding |

| -CN | Strong EWG | Slight Stabilization | Strong Stabilization | Decreases | Electron Transport / OLEDs |

| -Br | Weak EWG / Heavy Atom | Stabilizes | Stabilizes | Decreases | Phosphorescent Host (ISC) |

| -Ph (Phenyl) | Steric / Weak EDG | Destabilizes (Raises) | Slight Destabilization | Slight Decrease | Blue Emitter (Non-aggregating) |

| -OH | Strong EDG | Strong Destabilization | Destabilizes | Decreases | Bioactive (TRPM4 Inhibitor) |

| -CHO | Strong EWG | Stabilizes | Strong Stabilization | Significant Decrease | Intermediate / Sensor |

Visualization of Structure-Property Relationships[1][5][6]

The following diagram illustrates how specific substituents at the C9 position dictate the electronic pathway and ultimate application of the derivative.

Caption: Logic flow connecting C9 substituent selection to electronic modulation and final application utility.

Experimental Characterization Protocols

To validate the electronic properties described above, the following self-validating protocols are recommended.

Protocol A: Determination of HOMO/LUMO via Cyclic Voltammetry (CV)

Objective: Accurately measure the ionization potential (

-

Reagent Preparation:

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation scans; Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN) for reduction scans.[1] Note: DCM stabilizes radical cations.[1]

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

).[1] Recrystallize from ethanol and vacuum dry before use to remove water impurities (water narrows the electrochemical window). -

Analyte: Dissolve the 9-substituted phenanthrene to a concentration of

M.

-

-

Electrode Setup (Three-Electrode System):

-

Measurement Procedure:

-

Purge solution with Argon for 10 minutes to remove

(oxygen reduction interferes with reduction waves).[1] -

Perform scan at 100 mV/s.

-

Internal Standard: Add Ferrocene (

) at the end of the experiment. Calibrate potentials relative to the

-

-

Calculation:

Protocol B: Computational Validation (DFT)

Objective: Correlate experimental redox potentials with orbital topologies.

-

Software: Gaussian 16 or ORCA.

-

Geometry Optimization: B3LYP functional with 6-31G(d) basis set (gas phase).

-

Energy Calculation: For higher accuracy, perform single-point energy calculations using B3LYP/6-311++G(d,p) or the long-range corrected functional CAM-B3LYP (crucial for charge transfer systems).[1]

-

Output Analysis: Visualize the HOMO and LUMO surfaces.[4] For 9-EWG derivatives, the LUMO should show increased density on the substituent; for 9-Ph, the orbitals should be largely decoupled.

Characterization Workflow Diagram

Caption: Integrated workflow for validating electronic properties of phenanthrene derivatives.

Applications in Drug Development & Optoelectronics

Optoelectronics (OLEDs)

9-substituted phenanthrenes are critical for blue OLEDs.[1] The high triplet energy of the phenanthrene core (~2.7 eV) allows these derivatives to serve as host materials for phosphorescent dopants.

-

Design Strategy: Attach bulky groups (e.g., 9-(2-naphthyl)phenanthrene) to prevent crystallization and improve film-forming properties.[1]

-

Electron Transport: 9,10-dicyanophenanthrene derivatives exhibit deep LUMO levels (~3.0–3.5 eV), facilitating electron injection from stable cathodes like Al.[1]

Biological Activity

While primarily known for materials science, the 9-position is a pharmacophore attachment point.[1]

-

9-Phenanthrol: A specific inhibitor of the TRPM4 ion channel.[5] The 9-hydroxy group is essential for binding affinity.

-

Antimicrobial Agents: 9,10-dihydrophenanthrene-2,4-dicarbonitriles have shown efficacy against S. aureus and C. albicans.[1] The cyano groups at the periphery enhance cellular uptake and binding interactions.

References

-

Electronic Spectra of Phenanthrene Derivatives: Title: Electronic Spectra of Phenanthrene Derivatives.[1][6][7][8] Effect of Substitution. Source: Bulletin of the Chemical Society of Japan. URL:[Link][1]

-

Synthesis and OLED Applications: Title: Synthesis and characterization of phenanthrene derivatives for optoelectronic applications.[7][4][8] Source: Comptes Rendus Chimie.[1] URL:[Link][1]

-

Biological Activity (Antimicrobial): Title: An Efficient Approach to the Synthesis of Highly Congested 9,10-Dihydrophenanthrene-2,4-dicarbonitriles and Their Biological Evaluation as Antimicrobial Agents. Source: Molecules (MDPI).[1] URL:[Link][1]

-

9-Phenanthrol Pharmacology: Title: 9-Phenanthrol (PubChem Compound Summary).[1] Source: National Center for Biotechnology Information.[1] URL:[Link][1]

-

DFT Calculation of PAHs: Title: HOMO-LUMO energy splitting in polycyclic aromatic hydrocarbons and their derivatives.[1] Source: ResearchGate.[1][8][9][10] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and characterization of phenanthrene derivatives for optoelectronic applications [comptes-rendus.academie-sciences.fr]

- 5. 9-Phenanthrol | C14H10O | CID 10229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Hydrogen bond donor capacity of the CF2H group in aromatics

The Difluoromethyl (CF

Executive Summary: The "Lipophilic Donor" Paradox

In medicinal chemistry, the difluoromethyl group (CF

Unlike the trifluoromethyl group (CF

Mechanistic Foundation: Electronic Polarization

The hydrogen bond donor capability of the CF

The Polarization Vector

While a methyl group (CH

-

CF

(Trifluoromethyl): No proton. Acts as a weak H-bond acceptor. -

CF

H (Difluoromethyl): Dual character. The F atoms act as weak acceptors, while the H acts as a distinct donor.

Visualization of Electronic Effects

Figure 1: Electronic polarization mechanism.[1] The geminal fluorines (red) withdraw electron density, creating a significant partial positive charge on the proton (blue), enabling interaction with acceptors.

Physicochemical Profiling: Quantifying Donor Strength

To effectively use CF

Hydrogen Bond Acidity ( )

Using Abraham’s solute hydrogen bond acidity scale, the CF

-

Range of

: 0.035 – 0.165[2][3][4][5] -

Context Sensitivity: The acidity of the CF

H proton increases significantly when attached to electron-deficient aromatics or sulfonyl groups.[5]

Comparative Metrics Table

| Functional Group | H-Bond Role | H-Bond Acidity ( | Lipophilicity (LogP) | Metabolic Stability |

| -OH (Phenol) | Strong Donor / Acceptor | ~0.60 | Low (Hydrophilic) | Low (Glucuronidation risk) |

| -SH (Thiophenol) | Moderate Donor | ~0.10 - 0.20 | High | Moderate (Oxidation risk) |

| -CF | Weak Donor | 0.05 - 0.15 | High (Lipophilic) | High |

| -CH | None | 0.00 | High | Moderate (Oxidation risk) |

Key Insight: While CF

Experimental Protocol: Determining H-Bond Acidity

As an application scientist, you should not rely solely on calculated values. The following NMR titration protocol is the industry standard for empirically determining the hydrogen bond donor capacity of a new CF

Methodology: NMR Titration

Principle: The chemical shift of the CF

Protocol Steps:

-

Preparation: Prepare two samples of the analyte (approx. 10 mM).

-

Sample A: Dissolved in CDCl

(reference, non-polar). -

Sample B: Dissolved in DMSO-

(acceptor).

-

-

Acquisition: Acquire

H NMR spectra for both samples at 298 K. Ensure sufficient relaxation delay ( -

Analysis: Identify the triplet characteristic of the CF

H proton ( -

Calculation:

-

Interpretation:

- ppm: Negligible donor capacity.

-

ppm: Moderate donor (typical for Ar-CF

-

ppm: Strong donor (activated CF

Experimental Workflow Diagram

Figure 2: NMR Titration Workflow for assessing H-bond acidity. The shift magnitude (

Strategic Application in Drug Design

The CF

When to Substitute OH with CF H

Use this substitution when you need to:

-

Increase Permeability: The OH group often limits membrane permeability due to high desolvation costs. CF

H is lipophilic and crosses membranes easily. -

Improve Metabolic Stability: Block Phase II conjugation (glucuronidation/sulfation) that typically targets phenols.

-

Retain H-Bonding: When the OH group is donating a hydrogen bond to the receptor, replacing it with CH

would kill potency. Replacing it with CF

Case Study: Vitamin D3 Analogs

In the development of 1

-

Result: The analog maintained significant antiproliferative activity (due to the CF

H acting as a donor mimic for OH) but showed reduced calcemic toxicity. The substitution modulated the pKa and lipophilicity profile, optimizing the therapeutic index.

Decision Logic for Medicinal Chemists

Figure 3: Decision tree for bioisosteric replacement. CF

Conclusion

The CF

References

-

Zafrani, Y., et al. (2019).[3][5] "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry.

-

[Link]

-

-

Sessler, C. D., et al. (2017).[7] "CF2H, a Hydrogen Bond Donor."[1][2][3][4][5][6][7][8][9][10] Journal of the American Chemical Society.[7]

-

[Link]

-

-

Wang, F., et al. (2025).[1][8][10] "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry.

-

[Link]

-

-

Meanwell, N. A. (2018). "Fluorine as a Bioisostere in Drug Design." Journal of Medicinal Chemistry.

-

[Link]

-

-

Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen bonding of the difluoromethyl group." Journal of Organic Chemistry.

-

[Link]

-

Sources

- 1. BJOC - Quantifying the ability of the CF2H group as a hydrogen bond donor [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. chemistryviews.org [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CF2H, a Hydrogen Bond Donor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Difluoromethylation of Polycyclic Aromatic Hydrocarbons: Strategies, Mechanisms, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic strategies for introducing the difluoromethyl (CF₂H) group into polycyclic aromatic hydrocarbons (PAHs). The unique properties of the CF₂H moiety as a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups have made its incorporation into complex aromatic systems a significant area of interest in medicinal chemistry and materials science.[1][2] This document will delve into the primary methodologies for PAH difluoromethylation, offering insights into reaction mechanisms, experimental considerations, and the practical applications of the resulting compounds.

The Strategic Importance of the Difluoromethyl Group in PAH Chemistry

Polycyclic aromatic hydrocarbons are a class of organic compounds composed of multiple fused aromatic rings.[3] Their extended π-systems give rise to unique electronic and photophysical properties, making them valuable scaffolds in materials science, particularly in the development of organic semiconductors.[4][5] In the realm of medicinal chemistry, PAH skeletons are found in numerous bioactive molecules. The introduction of fluorine-containing functional groups can dramatically alter the physicochemical properties of the parent molecule, impacting its metabolic stability, lipophilicity, and binding interactions.[6]

The difluoromethyl group, in particular, has garnered significant attention. It can act as a lipophilic hydrogen bond donor and is considered a bioisostere of the hydroxyl (-OH) and thiol (-SH) groups.[1][2] This allows for the fine-tuning of a molecule's properties to enhance its biological activity and pharmacokinetic profile. The incorporation of the CF₂H group into PAHs can thus lead to the development of novel therapeutic agents and advanced materials with tailored characteristics.

Key Methodologies for the Difluoromethylation of PAHs

The direct introduction of a difluoromethyl group onto a PAH core can be achieved through several synthetic strategies, broadly categorized as radical, transition-metal-catalyzed, and photocatalytic methods.

Radical Difluoromethylation

Radical difluoromethylation has emerged as a powerful tool for the C-H functionalization of arenes, including PAHs. This approach typically involves the generation of a difluoromethyl radical (•CF₂H), which then adds to the aromatic ring.

A notable reagent for this transformation is zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂), also known as DFMS.[7] This reagent serves as a source of the •CF₂H radical under mild conditions.[7] The reaction is often initiated by an oxidant and proceeds via a radical chain mechanism. The nucleophilic character of the generated CF₂H radical influences the regioselectivity of the addition to the PAH.[7]

General Mechanism of Radical Difluoromethylation:

The mechanism typically involves the following steps:

-

Initiation: Generation of the •CF₂H radical from a suitable precursor.

-

Propagation: Addition of the •CF₂H radical to the PAH, forming a radical intermediate.

-

Oxidation and Deprotonation: The radical intermediate is oxidized and subsequently deprotonated to yield the difluoromethylated PAH.

Caption: General mechanism of radical difluoromethylation of PAHs.

Transition-Metal-Catalyzed Difluoromethylation

Transition-metal catalysis offers a versatile and efficient means of forging C-CF₂H bonds.[1] Palladium, nickel, and copper are commonly employed metals for these transformations.[8][9] These reactions often utilize pre-functionalized PAHs, such as aryl halides or boronic acids, and a suitable difluoromethylating agent.

One common approach involves the cross-coupling of an aryl halide with a difluoromethyl source. For instance, copper-catalyzed cross-coupling reactions have been developed for the difluoromethylation of aryl iodides.[10] Nickel-catalyzed reductive cross-coupling of aryl chlorides and bromides with difluoromethylating agents has also proven effective.[1]

Key Features of Transition-Metal-Catalyzed Difluoromethylation:

-

Substrate Scope: Generally applicable to a wide range of pre-functionalized PAHs.

-

Functional Group Tolerance: Many catalytic systems exhibit good tolerance for various functional groups.

-

Reaction Conditions: Conditions can often be tailored to optimize yield and selectivity.

Caption: Simplified catalytic cycle for transition-metal-catalyzed difluoromethylation.

Photocatalytic Difluoromethylation

Visible-light photocatalysis has emerged as a green and efficient method for a variety of organic transformations, including difluoromethylation.[11][12] These reactions proceed under mild conditions, often at room temperature, and utilize light as a renewable energy source.[11][13]

In a typical photocatalytic difluoromethylation, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in single-electron transfer (SET) with a difluoromethylating agent to generate the •CF₂H radical. This radical can then react with the PAH substrate.[13]

Advantages of Photocatalytic Difluoromethylation:

-

Mild Reaction Conditions: Reactions are often conducted at ambient temperature.

-

High Functional Group Tolerance: The mild conditions allow for the functionalization of complex molecules with sensitive functional groups.[13]

-

Sustainability: Utilizes visible light as a renewable energy source.

Experimental Protocols and Data

Representative Experimental Protocol: Radical Difluoromethylation of Pyrene

The following is a general procedure for the radical difluoromethylation of pyrene using DFMS.

Materials:

-

Pyrene

-

Zinc difluoromethanesulfinate (DFMS)

-

tert-Butyl hydroperoxide (TBHP)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add pyrene (1.0 mmol) and DFMS (2.0 mmol).

-

Add DMF (5 mL) to dissolve the solids.

-

Stir the solution at room temperature.

-

Slowly add TBHP (3.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the radical difluoromethylation of pyrene.

Comparative Data for Difluoromethylation of PAHs

The following table summarizes representative data for the difluoromethylation of various PAHs using different methods.

| PAH Substrate | Method | Difluoromethylating Agent | Catalyst/Initiator | Solvent | Yield (%) | Reference |

| Naphthalene | Radical | Zn(SO₂CF₂H)₂ | TBHP | DMF | 75 | [7] |

| Anthracene | Photocatalytic | CF₃SO₂CF₂H | Ru(bpy)₃Cl₂ | CH₃CN | 68 | N/A |

| Phenanthrene | Ni-catalyzed | BrCF₂H | NiCl₂(dme)/dtbbpy | DMA | 82 | [1] |

| Pyrene | Radical | Zn(SO₂CF₂H)₂ | TBHP | DMF | 65 | [7] |

| Chrysene | Pd-catalyzed | ICH₂F₂ | Pd₂(dba)₃/Xantphos | Toluene | 71 | [14] |

Note: Yields are approximate and can vary based on specific reaction conditions. "N/A" indicates that a specific reference for this exact transformation was not found in the initial search, but the method is generally applicable.

Future Outlook and Challenges

The difluoromethylation of PAHs is a rapidly evolving field with significant potential for the development of new pharmaceuticals and materials. Future research will likely focus on:

-

Development of more efficient and selective catalysts: While current methods are effective, there is always room for improvement in terms of catalyst loading, turnover number, and regioselectivity.

-

Expansion of the substrate scope: Applying these methodologies to a wider range of complex and functionalized PAHs remains an important goal.

-

Asymmetric difluoromethylation: The development of stereoselective methods for the introduction of the CF₂H group is a key challenge, particularly for the synthesis of chiral drug candidates.[15]

-

Greener synthetic routes: Continued emphasis on developing environmentally benign methods, such as photocatalysis and the use of non-toxic reagents and solvents.

Conclusion

The introduction of the difluoromethyl group into polycyclic aromatic hydrocarbons offers a powerful strategy for modulating their chemical and physical properties. Radical, transition-metal-catalyzed, and photocatalytic methods provide a diverse toolkit for achieving this transformation. As our understanding of these reactions deepens and new reagents and catalysts are developed, the synthesis of novel difluoromethylated PAHs will undoubtedly play an increasingly important role in advancing drug discovery and materials science.

References

- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC. (n.d.).

- 1 Difluoromethylation and Difluoroalkylation of (Hetero) Arenes: Access to Ar(Het) - Wiley-VCH. (n.d.).

- A New Reagent for Direct Difluoromethylation - PMC - NIH. (n.d.).

- Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (n.d.).

- Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines - MDPI. (2022, October 20).

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - MDPI. (n.d.).

- Recent Advances in the Synthesis of Difluorinated Architectures from Trifluoromethyl Groups. (2021, December 7).

- Recent Advances in Difluoromethylation Reaction - ResearchGate. (2025, October 30).

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G. (2021, June 2).

- Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC - NIH. (n.d.).

- Pinpoint-fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs): Syntheses of Difluorinated Subfamily and. (n.d.).

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed. (2019, December 6).

- Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University. (n.d.).

- Polycyclic Aromatic Hydrocarbon‐based Soft Materials: Applications in Fluorescent Detection, Gelation, AIEE and Mechanochromism | Request PDF - ResearchGate. (n.d.).

- Nucleophilic difluoromethylation of epoxides with PhSO(NTBS)CF₂H by a preorganization strategy - PubMed. (n.d.).

- A New Method for Aromatic Difluoromethylation: Copper-Catalyzed Cross-Coupling and Decarboxylation Sequence from Aryl Iodides | Organic Letters - ACS Publications. (n.d.).

- Recent advances in transition metal-catalyzed Csp(2)-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PubMed. (n.d.).

- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - Chemical Communications (RSC Publishing). (n.d.).

- Catalytic radical difluoromethoxylation of arenes and heteroarenes - PMC - NIH. (2019, February 11).

- Transition‐Metal‐Catalyzed Aromatic Difluoromethylations using Difluoro‐methyl or ‐carbene Sources. - ResearchGate. (n.d.).

- Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations Journal of Fluorine Chemistry. (n.d.).

- Studies of polycyclic aromatic hydrocarbon-based organic materials for optoelectronic applications - Memorial University Research Repository. (n.d.).

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC - NIH. (2022, December 13).

- Regiospecifically Fluorinated Polycyclic Aromatic Hydrocarbons via Julia-Kocienski Olefination and Oxidative Photocyclization. Effect of Fluorine Atom Substitution on Molecular Shape - PMC. (n.d.).

- Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks | Journal of the American Chemical Society. (n.d.).

- Polycyclic Aromatic Hydrocarbon-based Soft Materials: Applications in Fluorescent Detection, Gelation, AIEE and Mechanochromism - PubMed. (2023, July 17).

- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Vietnam Journal of Science, Technology and Engineering. (n.d.).

- C–H Electrophilic (phenylsulfonyl)difluoromethylation of (hetero)arenes with a newly designed reagent - NIH. (n.d.).

- Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling With Difluoroalkyl Halides - PubMed. (2018, September 18).

- 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6 - MDPI. (2024, June 19).

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - ResearchGate. (n.d.).

- Recent advances in the treatment of PAHs in the environment: Application of nanomaterial-based technologies - Arabian Journal of Chemistry. (n.d.).

- Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Polycyclic aromatic hydrocarbon - Wikipedia. (n.d.).

- Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - PubMed. (n.d.).

- Pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs): Syntheses of difluorinated subfamily and their properties - Semantic Scholar. (2017, November 1).

- Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs | Request PDF - ResearchGate. (n.d.).

- Transition Metal-Catalyzed Dicarbofunctionalization of Unactivated Olefins - PubMed. (n.d.).

- Electrophilic Chemistry of Thia-PAHs: Stable Carbocations (NMR and DFT), S-alkylated Onium Salts, Model Electrophilic Substitutions (Nitration and Bromination) and Mutagenicity Assay - NIH. (n.d.).

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 3. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 5. memorial.scholaris.ca [memorial.scholaris.ca]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in transition metal-catalyzed Csp(2)-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling Synthesis of Difluoromethyl Arenes

Executive Summary

The difluoromethyl group (

This Application Note details two robust, field-proven protocols for the Pd-catalyzed synthesis of difluoromethyl arenes . We prioritize the Negishi-type cross-coupling using pre-formed difluoromethylzinc reagents for its high fidelity in late-stage functionalization of aryl halides. A secondary Suzuki-Miyaura workflow is provided for aryl boronic acids.

Mechanistic Insight & Causality

The Stability Challenge

The central challenge in Pd-catalyzed fluoroalkylation is the competition between Reductive Elimination (Path A) and

-

Path A (Desired): The

intermediate undergoes reductive elimination to form -

Path B (Decomposition): The

ligand is prone to losing a fluoride ion to the metal center, generating a

The Solution: Ligand Acceleration

To favor Path A, we utilize bulky, electron-rich phosphine ligands (e.g., XPhos , RuPhos ). These ligands serve two functions:[1]

-

Steric Bulk: Forces the aryl and

groups closer together, accelerating reductive elimination. -

Electron Density: Stabilizes the oxidative addition state but, more importantly, the bulk prevents the geometric rearrangement required for

.

Catalytic Cycle Visualization

The following diagram illustrates the Negishi cross-coupling cycle, highlighting the critical divergence point where ligand selection dictates success.

Figure 1: Catalytic cycle for the Pd-catalyzed Negishi difluoromethylation. The green path represents the desired reductive elimination promoted by bulky ligands (XPhos), while the red dashed path shows the competing decomposition.

Critical Reagents & Selection Guide

The Nucleophile: Difluoromethylzinc

For cross-coupling with aryl halides (Cl, Br, I), the Bis(difluoromethyl)zinc reagent stabilized by TMEDA is the gold standard.[2][3]

-

Reagent:

-

Why: Unlike volatile gases (

) or unstable silanes, this solid reagent is bench-stable (short-term), storable, and provides a controlled transmetallation rate that matches the catalytic cycle.

Ligand Selection Matrix

| Substrate Class | Recommended Ligand | Catalyst Precursor | Rationale |

| Aryl Iodides | XPhos | High activity; XPhos promotes rapid reductive elimination. | |

| Aryl Bromides | XPhos or RuPhos | RuPhos offers slightly better stability for electron-poor bromides. | |

| Aryl Chlorides | BrettPhos | Requires maximum electron density to facilitate oxidative addition of the stronger C-Cl bond. | |

| Heterocycles | XPhos | Tolerates Lewis-basic nitrogens (pyridines, pyrimidines). |

Protocol 1: Negishi Cross-Coupling (Primary Method)

Target: Conversion of Aryl Iodides/Bromides to Difluoromethyl Arenes.[2][4] Reference: Based on methodologies by Mikami (2016) and Vicic.

Reagent Preparation

-

: Can be prepared from

-

Solvent: THF or Dioxane (Anhydrous, degassed).

Step-by-Step Procedure

-

Setup (Glovebox): In a nitrogen-filled glovebox, charge a 10 mL reaction vial (equipped with a magnetic stir bar) with:

- (2.0 mol%)

-

XPhos (4.0 mol%)

-

Aryl Halide (1.0 equiv, 0.5 mmol scale)

-

(0.6 equiv - Note: Reagent delivers two

-

Solvation: Add anhydrous THF (2.0 mL, 0.25 M concentration).

-

Sealing: Cap the vial tightly with a PTFE-lined septum cap. Remove from the glovebox.

-

Reaction: Heat the reaction block to 80°C for 12–18 hours.

-

Checkpoint: The solution usually turns from dark purple/red to a brownish suspension.

-

-

Quench: Cool to room temperature. Carefully add saturated aqueous

(2 mL) to quench the zinc reagent. -

Extraction: Extract with Ethyl Acetate (

mL). -

Analysis: Dry organics over

. Analyze crude by-

Self-Validation: Look for the characteristic doublet (

Hz) in the range of -110 to -120 ppm . If a singlet is observed near -115 ppm, this may indicate homocoupling or fluoride abstraction.

-

Protocol 2: Ex-Situ Generation for Suzuki Coupling

Target: Functionalization of Aryl Boronic Acids.

Context: Useful when the aryl halide is unavailable, but the boronic acid is plentiful. Uses a two-chamber system to generate

The Two-Chamber Setup

-

Chamber A (Generator): Sodium bromodifluoroacetate + NaI + Sulfolane.[5]

-

Chamber B (Reactor): Aryl Boronic Acid + Pd Catalyst + Base.[5]

Step-by-Step Procedure

-

Chamber B (Reactor) Setup:

-

Add Aryl Boronic Acid (0.5 mmol),

(5 mol%), XPhos (5 mol%), and -

Solvent: Toluene/Water (10:1 ratio, 2 mL).

-

-

Chamber A (Generator) Setup:

-

Add Sodium Bromodifluoroacetate (1.5 equiv) and NaI (0.5 equiv) in Sulfolane.

-

-

Connection: Connect Chambers A and B via a bridge or cannula.

-

Initiation: Heat Chamber A to 100°C (releases

gas) and Chamber B to 80°C . -

Mechanism: The

gas diffuses into Chamber B, undergoes oxidative addition to Pd(0), followed by transmetallation with the boronic acid. -

Completion: Stir for 16 hours. Work up as per Protocol 1.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<20%) | Catalyst Deactivation | Ensure strict |

| Protodefluorination ( | Moisture in Solvent | Re-distill THF over Na/Benzophenone. Use fresh molecular sieves. |

| Homocoupling ( | Slow Transmetallation | Increase concentration of Zn reagent. Ensure temperature is |

| Carbene Byproducts | Switch ligand to XPhos or BrettPhos . The bulk is non-negotiable. |

References

-

Aikawa, K., Serizawa, H., Ishii, K., & Mikami, K. (2016). Palladium-Catalyzed Difluoromethylation of Aryl Iodides with Difluoromethylzinc Reagents. Organic Letters, 18(15), 3690–3693. [Link]

-

Lies, S. D., & Gandeepan, P., et al. (2022). Ex-Situ Generation of Difluoroiodomethane for the Pd-Catalyzed Difluoromethylation of Aryl Boronic Acids. Chemistry – A European Journal, 28(25), e202200997. [Link]

-

Choi, K., Mormino, M. G., & Hartwig, J. F. (2023). Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. Angewandte Chemie International Edition, 61(41).[1] [Link]

-

Lu, C., Gu, Y., Wu, J., Gu, Y., & Shen, Q. (2017).[6] Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides.[6][7] Chemical Science, 8, 4848-4852.[6][7] [Link]

Sources

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - Chemical Science (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of 9-(Difluoromethyl)phenanthrene via Photoredox Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Difluoromethyl Group into the Privileged Phenanthrene Scaffold

The phenanthrene nucleus is a prominent structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting activities ranging from anticancer to anti-inflammatory effects.[1] Concurrently, the difluoromethyl (CF₂H) group has garnered significant attention in medicinal chemistry as a bioisostere of hydroxyl and thiol moieties.[2][3] Its introduction can enhance a molecule's lipophilicity, metabolic stability, and cell membrane permeability, making it a valuable functional group in drug design and development.[4][5] The synthesis of 9-(difluoromethyl)phenanthrene, therefore, represents a strategic convergence of a privileged scaffold with a functionally advantageous substituent.

Traditional methods for the introduction of a difluoromethyl group often require harsh conditions, stoichiometric and hazardous reagents, or pre-functionalized starting materials.[6] In contrast, visible-light photoredox catalysis has emerged as a powerful and environmentally benign strategy for the direct C-H functionalization of aromatic compounds.[4][7] This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate radical intermediates under mild conditions.[5] These application notes provide a detailed overview and experimental protocols for the synthesis of 9-(difluoromethyl)phenanthrene using photoredox catalysis, offering a practical guide for researchers in organic synthesis and drug discovery.

Principles of Photoredox-Mediated C-H Difluoromethylation of Phenanthrene

The photoredox-catalyzed difluoromethylation of phenanthrene proceeds via a radical mechanism, initiated by the visible-light excitation of a photocatalyst. The general catalytic cycle can be described as follows:

-

Excitation of the Photocatalyst: The photocatalyst (PC) absorbs a photon of visible light, promoting it to an excited state (PC*).

-

Generation of the Difluoromethyl Radical: The excited photocatalyst (PC*) engages in a single-electron transfer (SET) with a difluoromethyl radical precursor, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), to generate the difluoromethyl radical (•CF₂H).

-

Radical Addition to Phenanthrene: The electrophilic •CF₂H radical adds to the electron-rich C9 position of phenanthrene, forming a radical adduct.

-

Oxidation and Deprotonation: The radical adduct is oxidized by an oxidant (often molecular oxygen from the air) and subsequently deprotonated to afford the 9-(difluoromethyl)phenanthrene product.

-

Regeneration of the Photocatalyst: The photocatalyst is regenerated in its ground state, completing the catalytic cycle.

Caption: Generalized catalytic cycle for the photoredox C-H difluoromethylation of phenanthrene.

Comparative Data of Photoredox Systems for Aromatic Difluoromethylation

The choice of photocatalyst and difluoromethylating agent can significantly impact the efficiency of the reaction. Below is a summary of commonly employed systems for the difluoromethylation of various aromatic substrates.

| Photocatalyst | Difluoromethylating Reagent | Solvent | Light Source | Typical Yields | Reference |

| Rose Bengal | CF₂HSO₂Na | DMSO | Green LEDs | Moderate to Excellent | [8] |

| 9,10-Phenanthrenedione | (Not specified for difluoromethylation) | MeCN | White LEDs | Good (for other C-H functionalizations) | [2] |

| fac-[Ir(ppy)₃] | [Ph₃PCF₂H]⁺Br⁻ | Acetone | Blue LEDs | Low to Moderate | [9] |

| Ru(bpy)₃Cl₂ | (Not specified for difluoromethylation) | MeCN | Blue LEDs | (Applicable for various photoredox reactions) | [6] |

| Covalent Organic Frameworks (COFs) | CF₂HSO₂Na | DMSO | Visible Light | High (up to 91% for heterocycles) | [10] |

Experimental Protocol: Synthesis of 9-(Difluoromethyl)phenanthrene

This protocol is a representative procedure adapted from established methods for the photoredox C-H difluoromethylation of aromatic compounds.[8][11]

Materials and Equipment:

-

Phenanthrene

-

Sodium difluoromethanesulfinate (CF₂HSO₂Na)

-

Rose Bengal (photocatalyst)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Septum

-

Nitrogen or Argon gas inlet

-

Visible light source (e.g., 3W green LED lamp)

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow:

Caption: Step-by-step experimental workflow for the synthesis of 9-(difluoromethyl)phenanthrene.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add phenanthrene (0.2 mmol, 1.0 equiv.), sodium difluoromethanesulfinate (0.4 mmol, 2.0 equiv.), and Rose Bengal (0.004 mmol, 2 mol%).

-

Solvent Addition and Degassing: Under a stream of nitrogen or argon, add anhydrous DMSO (2.0 mL). Seal the flask with a septum and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiation: Place the reaction flask approximately 5-10 cm from a visible light source (e.g., a 3W green LED lamp) and stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).[12]

-

Workup: Upon completion, quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified 9-(difluoromethyl)phenanthrene by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete Degassing: Ensure thorough degassing of the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.

-

Catalyst Decomposition: If the reaction stalls, the photocatalyst may have decomposed. Consider adding another portion of the catalyst.

-

Light Source Intensity: Ensure the light source is of sufficient intensity and is positioned close enough to the reaction vessel.

-

-

Side Product Formation:

-

Over-reaction: Monitor the reaction closely to avoid the formation of bis-difluoromethylated products.

-

Solvent Purity: Use anhydrous and high-purity solvents to minimize side reactions.

-

-

Scalability:

-

For gram-scale reactions, a more powerful light source or a flow chemistry setup may be necessary to ensure efficient irradiation of the reaction mixture.[10]

-

Conclusion

The photoredox-catalyzed C-H difluoromethylation of phenanthrene offers a mild, efficient, and direct route to 9-(difluoromethyl)phenanthrene. This methodology avoids the use of harsh reagents and pre-functionalized substrates, making it an attractive approach for the synthesis of this and other valuable difluoromethylated polycyclic aromatic hydrocarbons for applications in drug discovery and materials science. The provided protocols and insights serve as a comprehensive guide for researchers to successfully implement this powerful synthetic strategy.

References

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

-

State of knowledge in photoredox-catalysed direct difluoromethylation. Organic Chemistry Frontiers. [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C-C Bonds. Molecules. [Link]

-

Difluoromethylation of Phenols. Organic Syntheses. [Link]

-

Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters. [Link]

-

Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. [Link]

-

9,10-Phenanthrenedione as Visible-Light Photoredox Catalyst: A Green Methodology for the Functionalization of 3,4-Dihydro-1,4-Benzoxazin-2-Ones through a Friedel-Crafts Reaction. MDPI. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

-

Phenanthrenes: A Promising Group of Plant Secondary Metabolites. PubMed. [Link]

-

State of Knowledge in Photoredox-Catalysed Direct Difluoromethylation. Request PDF. [Link]

-

Photophysical studies of 9,10-phenanthrenequinones. ResearchGate. [Link]

-

Free Radical Chemistry Enabled by Visible Light-Induced Electron Transfer. ResearchGate. [Link]

-

Organocatalytic Enantioselective Friedel–Crafts Reaction of Phenanthrenequinones and Indoles. National Institutes of Health. [Link]

-

Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-